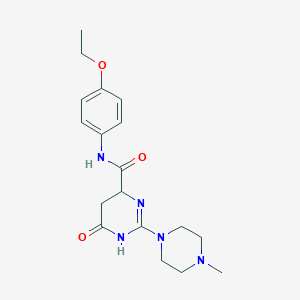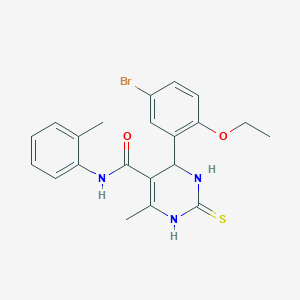![molecular formula C14H13N3OS B4133040 5-methyl-N-[4-(5-methyl-2-furyl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B4133040.png)
5-methyl-N-[4-(5-methyl-2-furyl)-1,3-thiazol-2-yl]-2-pyridinamine
Vue d'ensemble
Description
5-methyl-N-[4-(5-methyl-2-furyl)-1,3-thiazol-2-yl]-2-pyridinamine, also known as PNU-142633, is a small molecule inhibitor of the enzyme glycogen synthase kinase-3 (GSK-3). GSK-3 is a key regulator of many cellular processes, including glucose metabolism, cell growth and differentiation, and apoptosis. Dysregulation of GSK-3 has been implicated in a number of diseases, including Alzheimer's disease, bipolar disorder, and cancer.
Mécanisme D'action
5-methyl-N-[4-(5-methyl-2-furyl)-1,3-thiazol-2-yl]-2-pyridinamine binds to the ATP-binding site of GSK-3 and inhibits its activity by preventing the transfer of phosphate groups from ATP to its substrates. This leads to downstream effects on various signaling pathways, including the Wnt/β-catenin pathway, which is involved in cell proliferation and differentiation, and the insulin signaling pathway, which is involved in glucose metabolism. GSK-3 inhibition has also been shown to have anti-inflammatory effects and to promote cell survival in some contexts.
Biochemical and Physiological Effects:
5-methyl-N-[4-(5-methyl-2-furyl)-1,3-thiazol-2-yl]-2-pyridinamine has been shown to have a number of biochemical and physiological effects in various cellular and animal models. These include:
- Inhibition of GSK-3 activity and downstream effects on signaling pathways
- Promotion of cell survival and inhibition of apoptosis in some contexts
- Regulation of gene expression and cellular differentiation
- Anti-inflammatory effects in some contexts
- Effects on glucose metabolism and insulin signaling
Avantages Et Limitations Des Expériences En Laboratoire
5-methyl-N-[4-(5-methyl-2-furyl)-1,3-thiazol-2-yl]-2-pyridinamine has several advantages as a tool compound for studying GSK-3. It is a potent and selective inhibitor of GSK-3, and has been widely used in both in vitro and in vivo studies. However, there are also some limitations to its use. 5-methyl-N-[4-(5-methyl-2-furyl)-1,3-thiazol-2-yl]-2-pyridinamine has poor solubility in water, which can make it difficult to work with in some contexts. It also has a relatively short half-life in vivo, which can limit its effectiveness in animal models.
Orientations Futures
There are several future directions for research on 5-methyl-N-[4-(5-methyl-2-furyl)-1,3-thiazol-2-yl]-2-pyridinamine and GSK-3 inhibition. These include:
- Further investigation of the therapeutic potential of GSK-3 inhibition in various diseases, including Alzheimer's disease, bipolar disorder, and cancer
- Development of new GSK-3 inhibitors with improved pharmacokinetic properties and selectivity
- Investigation of the role of GSK-3 in other cellular processes and signaling pathways
- Investigation of the potential side effects of GSK-3 inhibition, particularly in long-term studies and in humans.
Applications De Recherche Scientifique
5-methyl-N-[4-(5-methyl-2-furyl)-1,3-thiazol-2-yl]-2-pyridinamine has been widely used as a tool compound to study the role of GSK-3 in various cellular processes. It has been shown to inhibit GSK-3 activity in vitro and in vivo, and has been used to investigate the effects of GSK-3 inhibition on cell signaling pathways, gene expression, and cellular functions. 5-methyl-N-[4-(5-methyl-2-furyl)-1,3-thiazol-2-yl]-2-pyridinamine has also been used in animal models of disease to investigate the therapeutic potential of GSK-3 inhibition in various conditions, including Alzheimer's disease, bipolar disorder, and cancer.
Propriétés
IUPAC Name |
4-(5-methylfuran-2-yl)-N-(5-methylpyridin-2-yl)-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3OS/c1-9-3-6-13(15-7-9)17-14-16-11(8-19-14)12-5-4-10(2)18-12/h3-8H,1-2H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPVGOGPPAZXXEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC2=NC(=CS2)C3=CC=C(O3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-(4-allyl-5-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)ethyl]-2-thiophenecarboxamide](/img/structure/B4132957.png)
![N-[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-N'-phenyl-N-(2-thienylmethyl)urea](/img/structure/B4132963.png)
![3-[(2,4-dichlorobenzyl)thio]-4-ethyl-5-[(4-ethylphenoxy)methyl]-4H-1,2,4-triazole](/img/structure/B4132970.png)
![N-(1-{4-allyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}-2-methylpropyl)-2-thiophenecarboxamide](/img/structure/B4132975.png)

![N-(4-bromophenyl)-2-[(4-methyl-5-{[(1-methyl-2-naphthyl)oxy]methyl}-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4132994.png)
![ethyl 4-[2-(2-anilino-2-oxoethoxy)phenyl]-6-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4132996.png)

![dimethyl 4-[5-bromo-2-(2-ethoxy-2-oxoethoxy)phenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B4133003.png)
![N-benzyl-N'-{2-[4-(4-nitrophenyl)-1-piperazinyl]ethyl}urea](/img/structure/B4133019.png)
![N-(2-ethyl-6-methylphenyl)-2-({5-[(2-isopropyl-5-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4133022.png)
![4-hydroxy-3-[(4-methoxyphenoxy)acetyl]-2H-chromen-2-one](/img/structure/B4133033.png)
![2-[(5-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(1-phenylethyl)acetamide](/img/structure/B4133036.png)
![methyl 2-[({4-[5-bromo-2-(2-ethoxy-2-oxoethoxy)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl}carbonyl)amino]benzoate](/img/structure/B4133046.png)